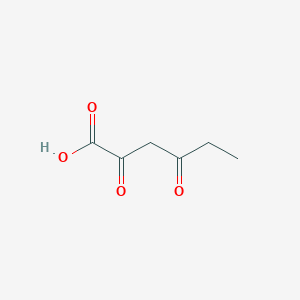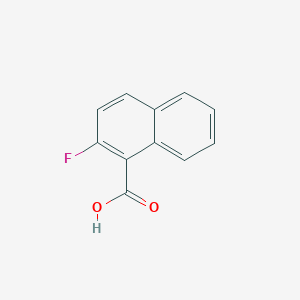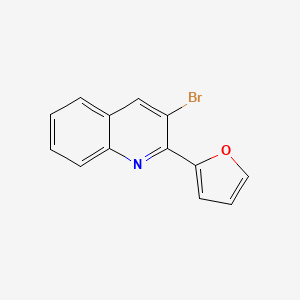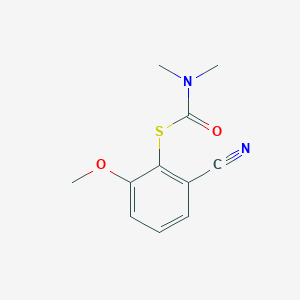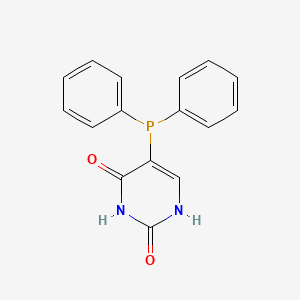
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a complex organic compound with a unique structure. This compound features a cyclopropane ring substituted with tetramethyl groups and a carboxamide group attached to a hydroxybutyl chain. Its distinct structure makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with 1-hydroxybutan-2-amine under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis of the compound .
化学反応の分析
Types of Reactions
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The hydroxybutyl chain and the carboxamide group play crucial roles in its binding to target proteins or enzymes. The compound may modulate the activity of these targets through various pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
N-(1-Hydroxybutan-2-yl)pyridinium salts: These compounds share the hydroxybutyl chain but differ in the core structure, which is a pyridinium ring instead of a cyclopropane ring.
Ethambutol: An ethylenediamine derivative with a hydroxybutyl group, used as an antituberculosis agent.
Uniqueness
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring substituted with tetramethyl groups, which imparts distinct steric and electronic properties
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
N-(1-hydroxybutan-2-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H23NO2/c1-6-8(7-14)13-10(15)9-11(2,3)12(9,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,15) |
InChIキー |
WEOKVCNBPXAMOG-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC(=O)C1C(C1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


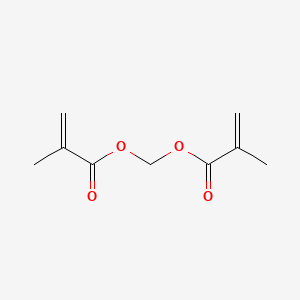
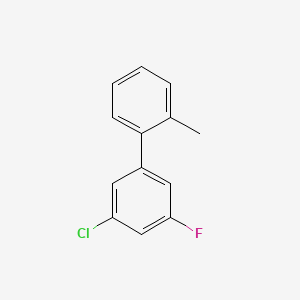
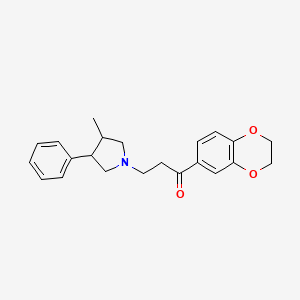
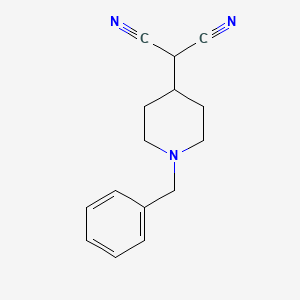
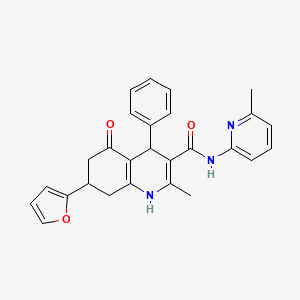

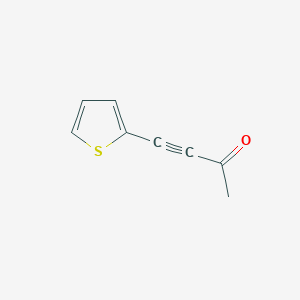
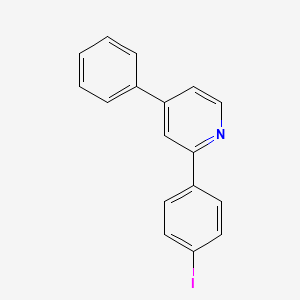
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
